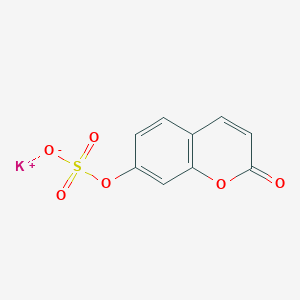

7-Hydroxy coumarin sulfate

Description

Significance of Sulfation in Xenobiotic Biotransformation Pathways

Sulfation is a critical Phase II biotransformation reaction that plays a dual role in the metabolism of xenobiotics—foreign compounds to an organism. mhmedical.commdpi.com Primarily, sulfation is a detoxification pathway. The addition of a sulfo group to a xenobiotic or its Phase I metabolite increases its water solubility, which facilitates its excretion from the body. mdpi.communi.czuef.fi This process is catalyzed by a superfamily of enzymes called sulfotransferases (SULTs). nih.govuef.fi

However, sulfation can also lead to the bioactivation of certain xenobiotics, transforming them into reactive metabolites that can cause toxicity. nih.govnih.gov This occurs when the sulfate (B86663) group, being electron-withdrawing, is cleaved from the molecule, resulting in the formation of a highly reactive electrophilic cation. nih.govnih.gov These reactive metabolites can then bind to cellular macromolecules like DNA, potentially leading to mutagenic and carcinogenic effects. nih.gov

The balance between detoxification and bioactivation by sulfation is influenced by several factors, including the specific SULT isozyme involved, its tissue distribution, and the chemical nature of the xenobiotic substrate. nih.govnih.gov There are known species and individual differences in SULT activity, which can affect the disposition and toxicity of chemicals. nih.gov

Overview of Coumarin (B35378) Metabolic Pathways Leading to 7-Hydroxycoumarin Sulfate Formation

The metabolism of coumarin in humans primarily proceeds through a 7-hydroxylation pathway. nih.govmdpi.com This initial Phase I reaction is catalyzed mainly by the cytochrome P450 enzyme CYP2A6, which converts coumarin to 7-hydroxycoumarin. mdpi.comuef.firesearchgate.net

Following its formation, 7-hydroxycoumarin undergoes Phase II conjugation reactions, namely glucuronidation and sulfation. nih.govnih.gov The sulfation of 7-hydroxycoumarin results in the formation of 7-hydroxycoumarin sulfate. nih.govmdpi.com This reaction is catalyzed by sulfotransferase enzymes (SULTs), which are primarily located in the cytosol of liver cells. nih.govbioone.org

The formation of 7-hydroxycoumarin sulfate is a high-affinity, low-capacity pathway, meaning that sulfation is a primary route of elimination at low concentrations of 7-hydroxycoumarin. bioone.org However, as the concentration of 7-hydroxycoumarin increases, the glucuronidation pathway becomes more prominent. nih.gov The resulting 7-hydroxycoumarin sulfate is then readily excreted from the body, primarily in the urine. nih.govmdpi.com

Species differences in the metabolism of coumarin are well-documented. nih.gov While 7-hydroxylation is the major pathway in humans, other species, such as rats, metabolize coumarin predominantly through a 3,4-epoxidation pathway, which is associated with toxicity. nih.gov These differences highlight the importance of considering species-specific metabolic pathways in toxicological assessments.

Interactive Data Tables

Table 1: Species Differences in the Kinetic Parameters of 7-Hydroxycoumarin (7-HC) Sulfation

| Species | Km (μM) for 7-HC-S Formation | Reference |

| Human | ~3 | bioone.orgnih.gov |

| Monkey | ~3 | bioone.orgnih.gov |

| Dog | 8.7 | bioone.orgnih.gov |

| Rat | ~3 | bioone.orgnih.gov |

This table summarizes the Michaelis-Menten constant (Km) for the formation of 7-hydroxycoumarin sulfate (7-HC-S) in the liver S9 fractions of different species. A lower Km value indicates a higher affinity of the sulfotransferase enzymes for 7-hydroxycoumarin.

Table 2: Enzyme Families Involved in the Metabolism of Coumarin to 7-Hydroxycoumarin Sulfate

| Metabolic Phase | Reaction | Primary Enzyme Family | Specific Enzyme (Human) | Reference |

| Phase I | 7-Hydroxylation | Cytochrome P450 | CYP2A6 | mdpi.comuef.firesearchgate.net |

| Phase II | Sulfation | Sulfotransferases | SULTs | nih.govbioone.org |

This table outlines the major enzyme families and specific human enzymes responsible for the two-step metabolic conversion of coumarin to 7-hydroxycoumarin sulfate.

Table of Compounds

Structure

3D Structure of Parent

Properties

CAS No. |

1135316-80-1 |

|---|---|

Molecular Formula |

C9H5KO6S |

Molecular Weight |

285.33 g/mol |

IUPAC Name |

potassium;(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl) sulfate |

InChI |

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1D,2D,3D,4D,5D; |

InChI Key |

SVUZPRLQAASRKC-GWVWGMRQSA-M |

SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |

Pictograms |

Irritant |

Synonyms |

7-hydroxycoumarin sulfate ester |

Origin of Product |

United States |

Enzymatic Biotransformation and Metabolism of 7 Hydroxycoumarin Sulfate Precursors

Sulfotransferase Enzymes Catalyzing 7-Hydroxylation and Subsequent Sulfation

Sulfation is a Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. uef.fi These enzymes transfer a sulfonate group from a donor molecule to a substrate, thereby increasing its water solubility and facilitating its excretion. uef.fi In the case of 7-hydroxycoumarin, this reaction yields the non-fluorescent and more polar 7-hydroxycoumarin sulfate (B86663). researchgate.netnih.gov

Several cytosolic human SULT isoforms are involved in the sulfation of xenobiotics, including 7-hydroxycoumarin. uef.firesearchgate.net The primary enzymes responsible for the sulfation of 7-hydroxycoumarin and its derivatives belong to the SULT1 and SULT2 families. uef.firesearchgate.net

Key human SULTs identified in the metabolism of 7-hydroxycoumarin include:

SULT1A1 : This is one of the most studied human cytosolic sulfotransferases and is known to catalyze the sulfation of a wide range of phenolic compounds. uef.fi It demonstrates high affinity for various 7-hydroxycoumarin derivatives. uef.fi

SULT1B1 : Recombinant SULT1B1 has been shown to effectively produce 7-hydroxycoumarin sulfate from its precursor, 7-hydroxycoumarin. mdpi.com

SULT1E1 : This isoform is also a significant contributor to the sulfation of 7-hydroxycoumarin. uef.fi

SULT2A1 : Along with SULT1 isoforms, SULT2A1 is involved in the metabolism of 7-hydroxycoumarin. mdpi.com

These enzymes are expressed in various tissues, including the liver, intestine, brain, and skin, and play a crucial role in the metabolism of both endogenous and xenobiotic compounds. uef.firesearchgate.net While there is overlapping substrate selectivity among these enzymes, one isoform may exhibit greater efficiency than others for a specific substrate. researchgate.net

The enzymatic transfer of a sulfate group requires an "activated" form of sulfate. This is provided by 3′-phosphoadenosine 5′-phosphosulfate (PAPS), which serves as the universal and obligatory coenzyme for all sulfotransferase reactions. wikipedia.orgnih.govnih.gov

PAPS is a derivative of adenosine (B11128) monophosphate (AMP) with a phosphate (B84403) group at the 3′ position and a sulfate group attached to the 5′ phosphate. wikipedia.org It is synthesized endogenously from inorganic sulfate and ATP in a two-step enzymatic process. omicsonline.org The SULT enzyme catalyzes the transfer of the sulfonate group (SO₃⁻) from PAPS to the hydroxyl group of an acceptor molecule, such as 7-hydroxycoumarin. taylorandfrancis.comoup.com The availability of PAPS can be a rate-limiting factor for sulfation reactions, meaning the capacity of this metabolic pathway is influenced by the rate of PAPS synthesis and degradation. nih.govnih.gov The entire liver content of PAPS can be consumed rapidly, but it can also be synthesized quickly to meet demand. nih.gov

In Vitro Metabolic Studies of 7-Hydroxycoumarin Sulfation

To understand the kinetics and species differences in 7-hydroxycoumarin sulfation, various in vitro systems are employed. These models utilize different preparations of liver tissue, the primary site of drug metabolism. nih.govevotec.com

The study of 7-hydroxycoumarin sulfation is conducted using several in vitro liver-derived preparations:

Liver Cytosol : Since SULTs are primarily cytosolic enzymes, the liver cytosol fraction is a direct source for studying their activity. nih.govjst.go.jp It contains the necessary enzymes for sulfation, provided the cofactor PAPS is added. nih.gov

Liver S9 Fractions : The S9 fraction is a post-mitochondrial supernatant that contains both the cytosol and microsomes. evotec.comevotec.com This makes it a comprehensive in vitro tool, as it contains a wide variety of both Phase I (microsomal) and Phase II (cytosolic and microsomal) enzymes. nih.gov Studies have shown that for investigating both glucuronidation and sulfation of 7-hydroxycoumarin, the S9 fraction is the most appropriate matrix, as SULT activities are significantly higher in S9 fractions compared to microsomes or cryopreserved hepatocytes. nih.govsigmaaldrich.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain Phase I enzymes (like Cytochrome P450s) and some Phase II enzymes (like UGTs). While essential for studying preceding hydroxylation reactions, they are not the ideal matrix for studying sulfation alone as they lack the high concentrations of cytosolic SULTs. nih.govsigmaaldrich.com

Isolated Hepatocytes : Cryopreserved hepatocytes represent a more complete system, with intact cell membranes and the full complement of metabolic enzymes and cofactors. nih.gov However, studies have found that SULT activities can be lower in cryopreserved hepatocytes compared to S9 fractions for 7-hydroxycoumarin metabolism. nih.govresearchgate.net

Precision-cut Liver Slices : This model maintains the cellular architecture and interactions of the liver, providing a valuable system for studying species differences in the metabolism of compounds like 7-hydroxycoumarin and its precursors. tandfonline.com

Significant species differences exist in the rate and pathway of coumarin (B35378) and 7-hydroxycoumarin metabolism. oup.com While humans primarily metabolize coumarin to 7-hydroxycoumarin, this is a minor pathway in rats. annualreviews.org The subsequent sulfation of 7-hydroxycoumarin also shows considerable variability across species.

Kinetic studies using liver cytosol and S9 fractions have been performed to quantify these differences. nih.govnih.gov The sulfation of 7-hydroxycoumarin and its derivatives generally follows Michaelis-Menten kinetics. nih.govnih.gov

Table 1: Comparative Sulfation Kinetics of 7-Hydroxycoumarin in Liver Preparations from Different Species

| Species | Preparation | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |

|---|---|---|---|---|---|

| Human | Liver S9 | ~3 | Data not specified | Low compared to dog | nih.gov |

| Human | Liver Cytosol | 0.1 - 12 | 0.005 - 1.7 (µmol/min/g protein) | Low sulfonation rate | researchgate.netnih.gov |

| Cynomolgus Monkey | Liver S9 | ~3 | Data not specified | Data not specified | nih.gov |

| Dog | Liver S9 | 8.7 | Data not specified | High sulfonation rate | nih.gov |

| Dog | Liver Cytosol | Data not specified | Data not specified | High intrinsic clearance | nih.gov |

| Rat | Liver S9 | ~3 | Data not specified | Intermediate sulfonation rate | nih.gov |

| Rat | Liver Cytosol | Data not specified | Data not specified | Intermediate sulfonation rate | nih.govnih.gov |

| Mouse | Liver Cytosol | Data not specified | Data not specified | Intermediate sulfonation rate | nih.govnih.gov |

| Pig | Liver Cytosol | Data not specified | Data not specified | Low sulfonation rate | nih.govnih.gov |

| Rabbit | Liver Cytosol | Data not specified | Data not specified | Intermediate sulfonation rate | nih.govnih.gov |

| Sheep | Liver Cytosol | Data not specified | Data not specified | Intermediate sulfonation rate | nih.govnih.gov |

Studies consistently show that the sulfonation rate for 7-hydroxycoumarin derivatives is particularly high in dogs, low in humans and pigs, and intermediate in species like rats and mice. nih.govnih.gov For the formation of 7-hydroxycoumarin sulfate (7-HC-S), the Km value showed no significant difference among humans, monkeys, and rats (approximately 3 µM), but was notably higher in dogs (8.7 µM). nih.gov

While the liver is the primary organ for drug metabolism, SULT enzymes are distributed throughout the body, leading to organ-specific metabolism. uef.firesearchgate.net The sulfation of 7-hydroxycoumarin occurs not just in the liver but also in extra-hepatic tissues like the intestine, kidney, and lung. researchgate.netresearchgate.net

Interplay between Sulfation and Glucuronidation Pathways of 7-Hydroxycoumarin

The metabolic fate of 7-hydroxycoumarin, a primary phase I metabolite of coumarin in humans, is principally determined by the competing phase II conjugation reactions of glucuronidation and sulfation. mdpi.commdpi.com These pathways are catalyzed by two distinct superfamilies of enzymes: UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govuef.fi The interplay between these two enzymatic systems is a critical factor in the biotransformation and subsequent elimination of 7-hydroxycoumarin. This dynamic is governed by several factors, including the relative affinity and capacity of the enzymes involved, substrate concentration, and notable species-specific variations in enzyme expression and activity. nih.govnih.gov

Glucuronidation involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 7-hydroxyl group of 7-hydroxycoumarin, forming 7-hydroxycoumarin glucuronide. mdpi.com This reaction is primarily catalyzed by UGTs located in the endoplasmic reticulum of cells, particularly in the liver. bioone.org Sulfation, on the other hand, is the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the substrate, yielding 7-hydroxycoumarin sulfate. uef.fifu-berlin.de This process is mediated by cytosolic SULT enzymes. nih.govfu-berlin.de

A key aspect of the interplay is the differing kinetic profiles of the two enzyme systems. Sulfation is generally characterized as a high-affinity, low-capacity pathway. bioone.org This implies that SULTs are highly efficient at conjugating 7-hydroxycoumarin at low substrate concentrations. nih.gov Conversely, glucuronidation is typically a low-affinity, high-capacity pathway, meaning UGTs become the predominant metabolic route at higher concentrations of 7-hydroxycoumarin. nih.govbioone.org

Detailed Research Findings

Significant species-dependent differences have been observed in the metabolism of 7-hydroxycoumarin. Studies using liver S9 fractions, which contain both microsomal (UGT) and cytosolic (SULT) enzymes, have provided valuable insights into these variations. nih.govnih.gov For instance, research comparing humans, monkeys, dogs, and rats has revealed substantial differences in the kinetic parameters (apparent Kₘ and Vₘₐₓ) for the formation of both 7-hydroxycoumarin glucuronide (7-HC-G) and 7-hydroxycoumarin sulfate (7-HC-S). nih.gov

In one such study, the apparent Kₘ for 7-HC-S formation was found to be relatively similar among humans, monkeys, and rats (approximately 3 µM), while the dog exhibited a higher Kₘ of 8.7 µM. nih.gov In contrast, the kinetic parameters for glucuronidation varied more dramatically across species, with dog liver S9 fractions showing the highest Kₘ and Vₘₐₓ values for 7-HC-G formation. nih.gov These findings underscore that the balance between sulfation and glucuronidation is not uniform across species and that direct extrapolation of metabolic data from animal models to humans must be approached with caution. nih.gov

Further research using cryopreserved liver slices has highlighted these differences starkly. Human liver slices, for example, demonstrate a robust capacity for 7-hydroxycoumarin glucuronidation but show very little to no ability to form the sulfate conjugate. tandfonline.com Rat liver slices, however, efficiently produce both glucuronide and sulfate metabolites. tandfonline.com In humans, 7-hydroxycoumarin glucuronide is the major metabolite found in urine following coumarin ingestion, although sulfated forms are also present. mdpi.com

The choice of in vitro experimental model is also critical for accurately assessing the interplay between these pathways. Because UGTs are concentrated in the endoplasmic reticulum (microsomes) and SULTs are found in the cytosol, different subcellular fractions will yield different metabolic profiles. bioone.org Liver S9 fractions are often considered the most suitable single matrix for studying both pathways concurrently, as they contain both enzyme populations. nih.govresearchgate.net

The kinetic data from studies on liver S9 fractions illustrate the competitive nature of these pathways across different species.

Table 1: Apparent Kinetic Parameters for 7-Hydroxycoumarin Glucuronidation in Liver S9 Fractions

| Species | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min/mg protein) | Kinetic Model |

| Human | 79 | 1083 | Michaelis-Menten |

| Monkey | 179 | 1060 | Hill Equation |

| Dog | 823 | 11495 | Hill Equation |

| Rat | 211 | 2407 | Michaelis-Menten |

| Data sourced from a comparative study on liver S9 fractions. The use of the Hill equation for monkey and dog data suggests atypical, cooperative kinetics for UGTs in these species. nih.govbioone.org |

Table 2: Apparent Kinetic Parameters for 7-Hydroxycoumarin Sulfation in Liver S9 Fractions

| Species | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min/mg protein) |

| Human | 3.2 | 344 |

| Monkey | 2.8 | 299 |

| Dog | 8.7 | 100 |

| Rat | 3.0 | 722 |

| Data sourced from a comparative study on liver S9 fractions. Note the consistently lower Kₘ values for sulfation compared to glucuronidation, indicating higher enzyme affinity for the substrate. nih.govbioone.org |

Analytical Methodologies for the Investigation of 7 Hydroxycoumarin Sulfate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 7-hydroxycoumarin sulfate (B86663), providing the necessary separation from a complex mixture of metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin (B35378) and its metabolites. dcu.iedcu.ie Several HPLC methods have been developed for the simultaneous determination of coumarin, 7-hydroxycoumarin, and its conjugates, including 7-hydroxycoumarin sulfate, in biological samples like plasma and urine. researchgate.netnih.gov

One such method involves the enzymatic conversion of 7-hydroxycoumarin glucuronide and sulfate to 7-hydroxycoumarin, followed by extraction and HPLC analysis. researchgate.net For plasma samples, extraction with solvents like n-hexane/chloroform is performed before injecting the redissolved residue onto a reverse-phase column (e.g., RP-8e). researchgate.net A typical mobile phase might consist of a mixture of methanol, water, tetrahydrofuran, and acetic acid. researchgate.net For urine samples, analysis can often be performed directly without extraction using a gradient elution system. researchgate.net These HPLC methods have been validated for accuracy and precision and are sensitive enough to detect concentrations in the nanomolar range. researchgate.net The use of an internal standard is often incorporated to ensure the accuracy and reliability of the quantification. nih.gov

| Parameter | Details |

|---|---|

| Analytes | Coumarin, 7-Hydroxycoumarin, 7-Hydroxycoumarin-glucuronide, 3-Hydroxycoumarin |

| Matrices | Human plasma and urine |

| Sample Preparation (Plasma) | Extraction with n-hexane/chloroform or chloroform, followed by evaporation and redissolution in methanol/water. Enzymatic hydrolysis for conjugated metabolites. |

| Sample Preparation (Urine) | Direct injection or extraction for specific metabolites. |

| HPLC Column | LiChroCART 250-4, RP 8e 5 µm |

| Mobile Phase | Methanol/water/tetrahydrofuran/acetic acid (45:40:10:5) for isocratic separation. A linear gradient system for urine analysis. |

| Detection | UV detection |

| Lower Limit of Detection | 60 nmol/l for 7-hydroxy-metabolites in plasma; 300 nmol/l for coumarin. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Tandem Mass Spectrometry (MS/MS) Approaches

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) offers enhanced sensitivity, specificity, and speed for the analysis of 7-hydroxycoumarin sulfate. nih.govmdpi.com UPLC-MS methods have been instrumental in identifying previously unknown metabolites of coumarin in human urine. nih.govmdpi.com

In these methods, a UPLC system provides rapid separation of metabolites, which are then detected by a mass spectrometer, such as a quadrupole-time-of-flight (QTOF) instrument. nih.govmdpi.com Negative ionization mode is typically more effective for ionizing 7-hydroxycoumarin and its sulfate conjugate. nih.govmdpi.com The high-resolution mass spectrometry allows for accurate mass determination, confirming the elemental composition of the detected metabolites. nih.gov For instance, 7-hydroxycoumarin sulfate is identified by a mass increase of 95.9517 Da compared to the parent coumarin, corresponding to hydroxylation and sulfation. nih.govmdpi.com MS/MS fragmentation is used to confirm the structure, where the loss of the sulfate group (SO3) from the precursor ion is a characteristic fragmentation pattern for sulfated metabolites. nih.govmdpi.com Labeled internal standards, such as deuterium-labeled 7-hydroxycoumarin sulfate, can be used to improve the accuracy of quantification. veeprho.com

| Parameter | Details |

|---|---|

| Instrumentation | UPLC system coupled to a Quadrupole-Time-of-Flight (QTOF) Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) for 7-hydroxycoumarin and its conjugates |

| Metabolite Identification | Based on accurate mass measurement and MSE fragmentation patterns |

| Characteristic Mass Difference | +95.9517 Da for hydroxylation and sulfation (e.g., 7-hydroxycoumarin sulfate) |

| Confirmation | Fragmentation analysis showing loss of the sulfate group (m/z 161.02 from m/z 240.98) |

| Application | Screening and identification of coumarin metabolites in human urine |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can be employed for the analysis of 7-hydroxycoumarin sulfate, often used with an internal standard for quantification. caymanchem.comglpbio.combertin-bioreagent.com Due to the low volatility of sulfated compounds, derivatization is typically required to convert them into more volatile forms suitable for GC analysis.

GC-MS provides excellent chromatographic separation and sensitive detection, making it a reliable method for metabolic studies. scielo.org.mx The mass spectrometer allows for the identification of compounds based on their mass spectra, which can be compared to spectral libraries for confirmation. scielo.org.mx The use of GC-MS in the analysis of coumarin metabolites has been noted in various phytochemical and metabolic studies. acs.orgmdpi.com

Electrophoretic Techniques for Metabolite Profiling (e.g., Capillary Zone Electrophoresis)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has emerged as a valuable technique for the simultaneous analysis of 7-hydroxycoumarin and its phase II metabolites, 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate. nih.govebi.ac.uk This method is particularly advantageous for analyzing complex biological matrices like liver slice incubates and urine, as it often requires minimal sample cleanup. nih.govrsc.org

In a typical CZE setup, separation is achieved in an untreated fused-silica capillary with UV detection. nih.govebi.ac.uk The method can separate the parent compound and its conjugated metabolites in a short analysis time, often under 8 minutes. nih.govebi.ac.uk The limits of detection for 7-hydroxycoumarin sulfate have been reported in the low micromolar range. nih.gov CE methods have been successfully applied to study in vitro drug metabolism and to directly determine the concentrations of these metabolites in urine. nih.govrsc.orgnih.gov

| Parameter | Details |

|---|---|

| Analytes | 7-Hydroxycoumarin, 7-Hydroxycoumarin-glucuronide, 7-Hydroxycoumarin-sulfate |

| Matrix | Liver slice incubates |

| Capillary | Untreated fused silica |

| Detection | UV detection at 320 nm |

| Separation Time | Under 6 minutes |

| Total Run Time | 8 minutes |

| Limit of Detection (Sulfate) | 2.21 µM (0.5 µg/ml) |

Fluorescence-Based Assays for Sulfotransferase Activity and Metabolite Detection

Fluorescence-based assays provide a highly sensitive and convenient method for studying the sulfonation of 7-hydroxycoumarin and for detecting its metabolites. nih.govresearchgate.net These assays are particularly useful for measuring the activity of sulfotransferase (SULT) enzymes, which are responsible for the sulfation of xenobiotics. encyclopedia.pub

The principle behind these assays lies in the difference in fluorescence properties between 7-hydroxycoumarin and its sulfated conjugate. 7-hydroxycoumarin is highly fluorescent, while 7-hydroxycoumarin sulfate is non-fluorescent at the specific excitation and emission wavelengths used (e.g., excitation at 405 nm and emission at 460 nm). nih.govresearchgate.net Therefore, the rate of sulfonation can be determined by measuring the decrease in fluorescence over time as the fluorescent substrate is converted into its non-fluorescent sulfate metabolite. nih.gov

These fluorescence-based methods are amenable to high-throughput screening, allowing for the rapid evaluation of sulfonation rates and kinetics in various tissues and species, as well as for screening potential inhibitors of sulfotransferase enzymes. nih.govresearchgate.net

| Component | Fluorescence Property | Role in Assay |

|---|---|---|

| 7-Hydroxycoumarin (Substrate) | Highly fluorescent | The decrease in its fluorescence is measured. |

| 7-Hydroxycoumarin sulfate (Product) | Non-fluorescent | Its formation leads to a decrease in the overall fluorescence of the reaction mixture. |

| Sulfotransferase (SULT) Enzyme | - | The enzyme whose activity is being measured. |

| PAPS (Cofactor) | Non-fluorescent | The sulfonate group donor. |

Mechanistic and Enzymological Research of 7 Hydroxycoumarin Sulfation

Elucidation of Michaelis-Menten Kinetics for 7-Hydroxycoumarin Sulfation Reactions

The enzymatic sulfation of 7-hydroxycoumarin and its derivatives has been demonstrated to follow Michaelis-Menten kinetics, a fundamental model for enzyme-catalyzed reactions. This indicates that the rate of the sulfation reaction is saturable with respect to the substrate concentration. Kinetic studies using liver cytosol from various species have revealed a range of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax).

In liver S9 fractions, the apparent Km for the formation of 7-hydroxycoumarin sulfate (B86663) was found to be consistent across several species, with values of approximately 3 µM for humans, monkeys, and rats. nih.gov In contrast, the Km value in dogs was determined to be 8.7 µM. nih.gov Broader studies on a variety of 7-hydroxycoumarin derivatives in the liver cytosol of seven different species have reported Km values spanning from 0.1 to 12 µM, and Vmax values ranging from 0.005 to 1.7 µmol/(min*g protein). jyu.fi

The intrinsic clearance (Vmax/Km), a measure of the catalytic efficiency of the enzyme, for the sulfonation of these derivatives ranged from 0.004 to 1.9 L/(min*g cytosolic protein). jyu.fi Further investigations into specific human SULT isoforms have shown that the sulfonation of most 7-hydroxycoumarin derivatives by SULT1A1 and SULT1C4 adheres to Michaelis-Menten kinetics. bioscience.fi However, for SULT1E1, substrate inhibition kinetics were observed with several 7-hydroxycoumarin derivatives, indicating a more complex regulatory mechanism for this particular isoform. bioscience.fi

Table 1: Michaelis-Menten Kinetic Parameters for 7-Hydroxycoumarin Sulfation in Liver S9 Fractions of Various Species

| Species | Apparent K |

| Human | ~3 |

| Monkey | ~3 |

| Rat | ~3 |

| Dog | 8.7 |

Identification of Sulfotransferase Enzyme Substrates and Inhibitors for 7-Hydroxycoumarin Derivatives

The substrate specificity of sulfotransferase enzymes plays a crucial role in the metabolism of 7-hydroxycoumarin and its derivatives. Research has identified that different SULT isoforms exhibit distinct preferences for various substituted 7-hydroxycoumarins. For instance, 3-(4-methoxyphenyl)-7-hydroxycoumarin and 3-(4-hydroxyphenyl)-7-hydroxycoumarin have been identified as selective substrates for SULT1E1. bioscience.fi Conversely, 3-(1H-1,2,4-triazol-1-yl)-7-hydroxycoumarin is a selective substrate for SULT1A1. bioscience.fi Smaller 7-hydroxycoumarin derivatives are generally preferred substrates for SULT1A1 and SULT1C4. bioscience.fi This selectivity is attributed to the structural characteristics of the enzyme's active site, with the long and cylindrical active site of SULT1E1 being particularly suited for accommodating certain derivatives. bioscience.fi

The enzymatic sulfation of 7-hydroxycoumarin can be modulated by various inhibitors. Estrogens, such as estradiol (B170435) and estrone (B1671321), have been shown to potently inhibit the sulfonation of 3,4-dimethyl-7-hydroxycoumarin by SULT1E1, with IC50 values below 1 µM. bioscience.fi These estrogens were found to be less potent inhibitors of SULT1A1 and SULT1C4. bioscience.fi In studies using a fluorescent 7-hydroxycoumarin derivative (HFC), beta-estradiol and estrone demonstrated inhibitory effects on SULT1A1 and SULT1E1. uef.fi The IC50 values for these inhibitions have been quantified, providing insight into the potency of these endogenous compounds as inhibitors of 7-hydroxycoumarin sulfation. uef.fi

Table 2: IC~50~ Values of Beta-estradiol and Estrone for the Inhibition of HFC Sulfonation by Human SULT Isoforms

| Sulfotransferase | IC | IC |

| SULT1A1 | 1.414 | 2.27 |

| SULT1C4 | >100 | >100 |

| SULT1E1 | 1.637 | 0.01356 |

Functional Expression Systems for Recombinant Sulfotransferases in 7-Hydroxycoumarin Sulfation Studies (e.g., Fission Yeast Models)

The detailed study of individual human sulfotransferase isoforms has been greatly facilitated by the development of functional expression systems. Fission yeast (Schizosaccharomyces pombe) has emerged as a particularly effective host for the recombinant expression of human SULTs. nih.gov A complete set of 14 recombinant fission yeast strains, each expressing one of the human SULTs, has been successfully generated. nih.gov

These expression systems have proven invaluable for investigating the sulfation of 7-hydroxycoumarin. Whole-cell biotransformation assays using these recombinant yeast strains have demonstrated the successful sulfation of 7-hydroxycoumarin by specific isoforms, such as SULT1B1. nih.gov A key advantage of the fission yeast system is that the intracellular production of the essential cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) is sufficiently high to support robust SULT activity, eliminating the need for external cofactor addition in whole-cell assays. nih.gov Furthermore, modified assay formats, such as those employing permeabilized fission yeast cells (termed "enzyme bags"), have been developed, allowing for the direct addition of cofactors and substrates to the enzymatic reaction. nih.gov The absence of endogenous SULT homologues in the fission yeast genome ensures that any observed sulfation activity can be directly attributed to the expressed human enzyme. nih.gov

Biological Relevance and Physiological Disposition of 7 Hydroxycoumarin Sulfate

Role of 7-Hydroxycoumarin Sulfate (B86663) in Xenobiotic Elimination and Detoxification

The formation of 7-hydroxycoumarin sulfate is a crucial step in the detoxification and elimination of its parent compound, coumarin (B35378). This process is a classic example of Phase II metabolism, where a sulfate group is added to 7-hydroxycoumarin, a product of Phase I oxidation of coumarin. nih.govuef.fi This sulfonation reaction significantly increases the water solubility of the molecule, facilitating its excretion from the body, primarily through urine. uef.fiencyclopedia.pub

Sulfonation is a high-affinity elimination pathway for phenolic compounds like 7-hydroxycoumarin. nih.gov The enzymes responsible for this biotransformation are sulfotransferases (SULTs), which are found in various tissues, including the liver, intestine, and kidneys. uef.fi The addition of the sulfate group not only enhances water solubility but also generally decreases the biological activity of the xenobiotic, rendering it less harmful. uef.fi

The process begins with the metabolism of coumarin, which is hydroxylated to 7-hydroxycoumarin by cytochrome P450 enzymes, particularly CYP2A6 in humans. mdpi.comoup.com This metabolite, 7-hydroxycoumarin, is fluorescent, while its sulfate conjugate is non-fluorescent, a property that is utilized in kinetic assays to study sulfonation. nih.govuef.fi The resulting 7-hydroxycoumarin sulfate is a negatively charged, water-soluble metabolite that can be readily eliminated from the body. uef.fiencyclopedia.pub While sulfonation is a major detoxification pathway, it can sometimes lead to the formation of reactive metabolites, although this is more commonly associated with other classes of compounds. nih.govuef.fi

In essence, the conversion to 7-hydroxycoumarin sulfate is a key detoxification mechanism that protects the body from the potential adverse effects of coumarin by transforming it into an easily excretable, less toxic compound. nih.govuef.fi

Species-Specific Variations in 7-Hydroxycoumarin Sulfation and Excretion Patterns

The metabolism of coumarin, and specifically the sulfation of its metabolite 7-hydroxycoumarin, exhibits significant variation across different species. nih.govnih.gov These differences in metabolic pathways are a primary determinant of the species-specific susceptibility to coumarin-induced toxicity. oup.comnih.gov

In humans, the primary metabolic route for coumarin is 7-hydroxylation, catalyzed by the CYP2A6 enzyme, leading to the formation of 7-hydroxycoumarin. mdpi.comoup.com This is then efficiently conjugated to form 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate, which are excreted in the urine. mdpi.comjst.go.jp Baboons also extensively hydroxylate coumarin at the 7-position, with a large portion of the dose being excreted as 7-hydroxycoumarin. iarc.fr

In contrast, rats are poor 7-hydroxylators of coumarin. mdpi.comnih.gov Their primary metabolic pathway involves 3,4-epoxidation, which can lead to hepatotoxic metabolites. nih.govnih.gov Consequently, the formation of 7-hydroxycoumarin and its subsequent sulfate conjugate is a minor pathway in rats. nih.govnih.gov Mice, on the other hand, have a more intermediate profile. While they can produce the toxic epoxide, they also have a significant capacity for 7-hydroxylation via the CYP2A5 enzyme. nih.gov Studies using liver slices have shown that in rats and mice, 7-hydroxycoumarin is preferentially conjugated with sulfate. tandfonline.com

Other species also show distinct patterns. For example, dogs exhibit high rates of sulfonation, while pigs show low rates, similar to humans. nih.govuef.fi Rabbits, cats, and pigs excrete a moderate percentage of a coumarin dose as 7-hydroxycoumarin. iarc.fr The kinetics of the sulfotransferase enzymes responsible for this reaction also vary. The Michaelis-Menten constant (Km) for 7-hydroxycoumarin sulfation is similar among humans, monkeys, and rats (approximately 3 µM), but significantly higher in dogs (8.7 µM), indicating a lower affinity of the enzyme for the substrate in dogs. nih.govbioone.org

These species-specific differences in both the initial hydroxylation of coumarin and the subsequent sulfation of 7-hydroxycoumarin are critical factors to consider when extrapolating toxicological data from animal models to humans. tandfonline.com

Table 1: Species Comparison of 7-Hydroxycoumarin Sulfation

| Species | Primary Coumarin Metabolic Pathway | 7-Hydroxycoumarin Sulfation Rate | Key Enzymes | Reference |

| Human | 7-Hydroxylation | Low to Moderate | CYP2A6, SULTs | nih.govmdpi.comoup.com |

| Rat | 3,4-Epoxidation | Low (preferential conjugation) | CYP2A1, SULTs | nih.govnih.govtandfonline.com |

| Mouse | 7-Hydroxylation & 3,4-Epoxidation | High (preferential conjugation) | CYP2A5, SULTs | nih.govtandfonline.com |

| Dog | 7-Hydroxylation | High | SULTs | nih.govnih.gov |

| Pig | 7-Hydroxylation | Low | SULTs | nih.goviarc.fr |

| Monkey (Cynomolgus) | 7-Hydroxylation | Moderate | SULTs | nih.govtandfonline.com |

| Baboon | 7-Hydroxylation | High | Not specified | iarc.fr |

Comparative Metabolic Fate of Coumarin and its Metabolites, including 7-Hydroxycoumarin Sulfate

The metabolic fate of coumarin is a complex process involving multiple pathways that vary significantly between species, with the formation of 7-hydroxycoumarin sulfate being a key detoxification route in many. nih.govnih.gov The two major initial metabolic pathways for coumarin are 7-hydroxylation and 3,4-epoxidation. oup.com

In species like humans and baboons, 7-hydroxylation is the predominant pathway. mdpi.comiarc.fr This reaction, primarily mediated by CYP2A6 in humans, produces 7-hydroxycoumarin. oup.com This intermediate then undergoes Phase II conjugation reactions, namely glucuronidation and sulfation, to form 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate. mdpi.comjst.go.jp These conjugates are highly water-soluble and are efficiently excreted in the urine. encyclopedia.pubmdpi.com In humans, 7-hydroxycoumarin glucuronide is the major urinary metabolite, although the sulfate conjugate is also present. mdpi.com

Conversely, in species like the rat, the 3,4-epoxidation pathway is dominant. nih.govnih.gov This pathway leads to the formation of coumarin 3,4-epoxide, a reactive intermediate that can bind to cellular macromolecules and is associated with hepatotoxicity. nih.gov This epoxide can be detoxified through conjugation with glutathione (B108866) or can rearrange to form o-hydroxyphenylacetaldehyde, which is then further metabolized. nih.gov In these species, the formation of 7-hydroxycoumarin and its subsequent sulfated metabolite is a minor route. nih.govnih.gov

Mice represent an intermediate case, with both the 7-hydroxylation and 3,4-epoxidation pathways being active. nih.gov In vitro studies with liver slices have shown that in both rats and mice, when 7-hydroxycoumarin is formed, it is preferentially conjugated with sulfate over glucuronic acid. tandfonline.com In contrast, in guinea pigs, cynomolgus monkeys, and humans, the rates of glucuronidation and sulfation of 7-hydroxycoumarin are more similar. tandfonline.com

The excretion routes of these metabolites also differ between species. In humans and baboons, the primary route of excretion for coumarin metabolites is urine. iarc.fr In rats, however, a significant portion of the metabolites is excreted in the bile and consequently in the feces. iarc.fr

The comparative metabolism highlights the importance of the 7-hydroxylation pathway, leading to the formation of 7-hydroxycoumarin sulfate and glucuronide, as a critical detoxification mechanism. The prevalence of this pathway in humans is a key reason for the lower susceptibility to coumarin-induced hepatotoxicity compared to species where the 3,4-epoxidation pathway predominates. oup.comnih.gov

Table 2: Major Metabolic Pathways and Excretion of Coumarin in Different Species

| Species | Predominant Phase I Pathway | Major Conjugation of 7-HC | Primary Excretion Route | Reference |

| Human | 7-Hydroxylation | Glucuronidation and Sulfation | Urine | mdpi.comiarc.fr |

| Rat | 3,4-Epoxidation | Sulfation (preferential) | Bile/Feces and Urine | iarc.frnih.govtandfonline.com |

| Mouse | 7-Hydroxylation & 3,4-Epoxidation | Sulfation (preferential) | Urine | nih.govtandfonline.com |

| Baboon | 7-Hydroxylation | Not specified | Urine | iarc.fr |

| Cynomolgus Monkey | 7-Hydroxylation | Glucuronidation and Sulfation (similar rates) | Urine | tandfonline.comtandfonline.com |

Chemical Synthesis Approaches to 7 Hydroxycoumarin Sulfate

Development of Synthetic Pathways for 7-Hydroxycoumarin Sulfate (B86663)

The primary challenge in synthesizing 7-hydroxycoumarin sulfate lies in the selective sulfation of the hydroxyl group at the 7-position of the coumarin (B35378) ring. A notable synthetic route involves a two-step process that utilizes a protecting group strategy to achieve the desired product. researchgate.net

In this pathway, 7-hydroxycoumarin is first deprotonated. This is followed by derivatization with a suitable chlorosulfate, such as isobutyl chlorosulfate, which introduces a protecting group. researchgate.net This intermediate, isobutyl (2-oxo-2H-chromen-7-yl) sulfate, can be purified using column chromatography. researchgate.net The final step involves the removal of the isobutyl protecting group using potassium iodide in acetone (B3395972) to yield potassium 7-hydroxycoumarin sulfate. researchgate.net This product is then purified by vacuum filtration. researchgate.net The identity and purity of the synthesized compound are confirmed through various analytical techniques, including 1H-NMR, 13C-NMR, FTIR, and melting point analysis. researchgate.net

Another approach to synthesizing derivatives of 7-hydroxycoumarin involves the Pechmann condensation. acs.org This method has been historically used to construct the coumarin scaffold itself from phenols and β-keto esters under harsh conditions. acs.org More contemporary methods, such as the Buchwald-Hartwig cross-coupling of sulfonylated hydroxycoumarins, offer alternative routes to functionalized coumarins that could subsequently be sulfated. acs.org

The direct sulfation of 7-hydroxycoumarin and its derivatives is also a key consideration, not just in chemical synthesis but also in understanding its metabolic formation. In biological systems, this reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of the coumarin. uef.fi This enzymatic process underscores the importance of developing synthetic standards for studying these metabolic pathways.

Strategies for Derivatization and Structural Modification of 7-Hydroxycoumarins for Sulfation Studies

To investigate the structure-activity relationships of sulfation, various derivatives of 7-hydroxycoumarin have been synthesized and studied. These studies often involve modifying the core coumarin structure and observing the impact on the rate and efficiency of the sulfation reaction.

One common strategy is the introduction of different substituents onto the coumarin ring. For instance, studies have evaluated the sulfonation of a series of 13 derivatives of 7-hydroxycoumarin in liver cytosols from various species. nih.govresearchgate.netnih.gov These derivatives possess different functional groups, which can influence their electronic properties and steric hindrance, thereby affecting their interaction with sulfotransferase enzymes.

The synthesis of these derivatives can be achieved through various organic reactions. For example, the Knoevenagel condensation has been used to prepare novel 7-hydroxycoumarin derivatives by reacting 8-formyl-7-hydroxycoumarin with N,N-disubstituted cyanoacetamides. researchgate.net Another approach involves the O-alkylation of 7-hydroxycoumarin. acs.org A general procedure for this involves reacting the hydroxycoumarin with an α-bromoacetamide in the presence of a base like cesium carbonate in acetonitrile. acs.org

Furthermore, the synthesis of 7-aminocoumarins from 7-hydroxycoumarins via an amide Smiles rearrangement provides another avenue for creating structurally diverse coumarin derivatives. acs.orgnih.gov This method involves the conversion of the hydroxyl group to an ether-linked N-substituted acetamide, which then rearranges to form the corresponding aminocoumarin. acs.org These amino derivatives can then be used in sulfation studies to understand the role of the 7-position substituent on the metabolic process.

The development of fluorescence-based kinetic assays has been instrumental in studying the sulfonation of these derivatives. nih.govresearchgate.netnih.gov Since 7-hydroxycoumarin and its derivatives are often fluorescent while their sulfate conjugates are not, the rate of sulfonation can be conveniently measured by monitoring the decrease in fluorescence over time. nih.govresearchgate.netnih.gov

The table below summarizes some of the kinetic parameters obtained from sulfonation studies of 7-hydroxycoumarin and its derivatives using different human recombinant sulfotransferase enzymes. uef.fiuef.fi

| Substrate | Enzyme | Km (µM) | Vmax (relative units) |

| 7-hydroxycoumarin | SULT1C4 | 4.8 | - |

| Scopoletin | SULT1A1 | - | - |

| TFO_10_2 | SULT1A1 | - | - |

| JT9 | SULT1A1 | - | - |

| HFC | SULT1A1 | - | - |

| OCA374 | SULT1E1 | - | - |

| OCA379 | SULT1E1 | - | - |

| JT30 | SULT1C4 | - | 33.1 |

| OCA385 | SULT1E1 | 0.3 | - |

| Data sourced from multiple studies and presented for comparative purposes. uef.fiuef.fi |

These derivatization and modification strategies are crucial for building a comprehensive understanding of how structural features of coumarins influence their metabolic sulfation, providing valuable insights for drug design and toxicology.

Q & A

What are the standard synthesis protocols for 7-hydroxy coumarin sulfate, and how can purity be validated?

Basic Research Question

The synthesis of this compound typically involves condensation reactions under acidic conditions. A validated method includes reacting resorcinol with malic acid in concentrated sulfuric acid, followed by purification via recrystallization (ethanol) to achieve >80% yield . Characterization requires multi-spectral analysis:

- ¹H NMR for verifying substitution patterns (e.g., δ 6.31 ppm for C3–H).

- IR spectroscopy to confirm hydroxyl (3,423 cm⁻¹) and carbonyl (1,733 cm⁻¹) groups.

- Mass spectrometry for molecular ion validation (m/z 163.15) .

Purity is further confirmed by HPLC using a C18 column and UV detection at 254 nm, with mobile phases like acetonitrile/water (70:30) .

How can researchers detect and quantify this compound in biological matrices?

Basic Research Question

Detection in biological samples (e.g., serum, urine) employs reverse-phase HPLC with fluorescence detection (excitation 320 nm, emission 380 nm). Sample preparation involves protein precipitation using acetonitrile, followed by centrifugation and filtration. For glucuronidated metabolites, enzymatic hydrolysis with β-glucuronidase is required prior to analysis . Validation parameters include:

- Linearity : 0.1–50 μM (R² > 0.99).

- Recovery : >90% via spiked matrix comparisons.

- Limit of detection (LOD) : 0.05 μM .

What in vitro biological assays are used to evaluate the antimicrobial activity of 7-hydroxy coumarin derivatives?

Basic Research Question

Standard assays include:

- Agar disc diffusion against Candida albicans and Staphylococcus aureus (inhibition zones measured after 24–48 h).

- Broth microdilution to determine minimum inhibitory concentrations (MICs), with fluconazole/norfloxacin as positive controls .

Activity correlates with structural features: 8-formyl or cyanoacrylamide substituents enhance potency by disrupting microbial cell membranes .

How can structural modifications of this compound improve its pharmacokinetic properties?

Advanced Research Question

Rational drug design focuses on:

- Derivatization at C8 : Introducing lipophilic groups (e.g., pyrrolidinyl or thiazolyl rings) increases blood-brain barrier permeability, as shown in Alzheimer’s models .

- Sulfation/glucuronidation resistance : Methylation of the 7-hydroxy group reduces Phase II metabolism but abolishes bioactivity, indicating a balance between stability and efficacy .

- Probe design : Attaching benzimidazole moieties enhances fluorescence for pH-sensitive imaging in live cells .

What methodologies are used to study the metabolic pathways of this compound in humans?

Advanced Research Question

Phase I/II metabolism is analyzed via:

- LC-MS/MS to identify sulfate/glucuronide conjugates in urine.

- Enzyme kinetics with recombinant UDP-glucuronosyltransferases (UGTs) to quantify metabolic rates (Km and Vmax values) .

Contradictions arise in interpreting in vitro vs. in vivo hepatic UGT1A9 shows high activity in vitro, but renal excretion dominates in clinical trials .

How can researchers resolve discrepancies in reported IC50 values for hyaluronan inhibition by 7-hydroxy coumarin derivatives?

Advanced Research Question

Data variability stems from assay conditions:

- Cell line differences : NIH3T3 fibroblasts vs. cancer lines (e.g., HeLa) yield divergent IC50s due to hyaluronan synthase expression levels .

- Solvent interference : DMSO (>1% v/v) artificially suppresses activity; aqueous buffers with ≤0.1% DMSO are recommended .

Statistical reconciliation requires meta-analysis of ≥3 independent studies using standardized protocols (e.g., MTT assays at 24 h) .

What advanced applications exist for this compound in fluorescence-based sensing?

Advanced Research Question

The compound serves as a scaffold for pH-sensitive probes. For example:

- 3-(6-Methoxy-benzimidazole)-7-hydroxy coumarin exhibits a pKa of 8.36, enabling real-time pH monitoring in HeLa cells .

- Two-photon microscopy compatibility is achieved by extending π-conjugation (e.g., adding styryl groups), improving resolution in deep-tissue imaging .

How should researchers address contradictions in reported antitumor mechanisms of 7-hydroxy coumarin derivatives?

Advanced Research Question

Mechanistic studies must differentiate:

- Proliferation inhibition : Measured via BrdU assays (DNA synthesis) vs. apoptosis (Annexin V/PI staining) .

- Metabolite roles : Coumarin itself is inactive, but 7-hydroxy metabolites induce G1/S arrest in prostate cancer via p21 upregulation .

Standardizing cell lines (e.g., PC3 vs. LNCaP) and exposure times (48–72 h) reduces variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.